2-(4-chlorophenoxy)-1-{1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one
Description
This compound is a tetrahydroisoquinoline derivative characterized by a complex substitution pattern. Its core structure includes a tetrahydroisoquinoline (THIQ) ring substituted at the 6,7-positions with methoxy groups. At the 1-position of the THIQ ring, a [(3,5-dimethylphenoxy)methyl] group is attached, while the ethanone moiety at position 2 bears a 4-chlorophenoxy substituent.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30ClNO5/c1-18-11-19(2)13-23(12-18)34-16-25-24-15-27(33-4)26(32-3)14-20(24)9-10-30(25)28(31)17-35-22-7-5-21(29)6-8-22/h5-8,11-15,25H,9-10,16-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBPXBIMQCJTMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)COC4=CC=C(C=C4)Cl)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its substitution pattern, which can be contextualized against analogs such as 2-chloro-1-{1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one () and other tetrahydroisoquinoline derivatives. Key structural and physicochemical comparisons are outlined below:
Table 1: Structural and Functional Comparison
Analysis of Substituent Effects:
THIQ 6,7-Substituents: The target’s dimethoxy groups are less lipophilic than the diethoxy groups in ’s compound. Ethoxy groups may improve solubility in aqueous environments due to increased hydrogen-bonding capacity.
THIQ 1-Substituent: The 3,5-dimethylphenoxy group in the target compound introduces meta-methyl groups, enhancing lipophilicity and possibly stabilizing hydrophobic interactions in binding pockets. In contrast, the 3,4-diethoxyphenyl group in ’s compound provides ortho-ethoxy substituents, which could facilitate hydrogen bonding or steric interference with target proteins .
Ethanone Substituent: The 4-chlorophenoxy group in the target compound contributes aromatic chlorine, which may engage in halogen bonding or electron-withdrawing effects, altering electronic distribution. The 2-chloro substituent in ’s compound is aliphatic, likely increasing reactivity in nucleophilic environments .
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